![molecular formula C20H21N5OS B5504170 2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)
2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including functionalization reactions and condensation processes. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with diamines demonstrates the complexity of synthesizing heterocyclic compounds that share structural similarities with the target compound (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the chemical behavior of compounds. Studies often employ spectroscopic techniques and theoretical calculations, such as AM1 molecular orbital methods, to examine conformational dynamics and molecular interactions (Shim et al., 2002).
Scientific Research Applications
Functionalization Reactions and Theoretical Studies
Functionalization reactions involving similar pyrazole and thiazole derivatives have been extensively studied. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been synthesized and analyzed both experimentally and theoretically, providing insights into their chemical behavior and potential applications in developing new chemical entities (Yıldırım, Kandemirli, & Demir, 2005). These studies contribute to understanding the reactivity and potential uses of compounds like 2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide in synthetic chemistry and drug design.
Antimycobacterial and Antituberculosis Activities
Research into thiazole-aminopiperidine hybrids has identified compounds with significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis treatment. For example, certain ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising activity, with one compound notably inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with a low cytotoxicity profile (Jeankumar et al., 2013).
Antibacterial and Antifungal Applications
Novel analogs containing benzothiazole and pyrazole moieties have been synthesized and tested for their antibacterial and antifungal activities. Studies have found that certain compounds within this group exhibit significant activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, suggesting their potential as leads for developing new antimicrobial agents (Palkar et al., 2017).
Anticancer Evaluation
Compounds with similar structural features have been evaluated for their anticancer properties. For instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was synthesized and exhibited promising anticancer activity against MDA-MB-231 breast cancer cells, underscoring the potential of such compounds in cancer therapy research (Senthilkumar, Umarani, & Satheesh, 2021).
properties
IUPAC Name |
2-benzyl-N-(1-pyrazin-2-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(17-14-27-19(24-17)12-15-4-2-1-3-5-15)23-16-6-10-25(11-7-16)18-13-21-8-9-22-18/h1-5,8-9,13-14,16H,6-7,10-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUOACBCXTURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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